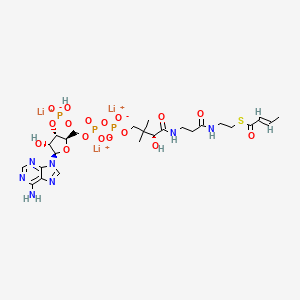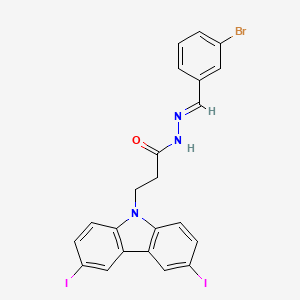
N'-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide is a complex organic compound with the molecular formula C22H16BrI2N3O. It is a member of the hydrazide family, characterized by the presence of a hydrazone linkage. This compound is notable for its unique structure, which includes bromine and iodine atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazone linkage through the reaction of a hydrazide with an aldehyde or ketone. In this case, 3-bromobenzaldehyde reacts with 3-(3,6-diiodo-9H-carbazol-9-yl)propanohydrazide under acidic or basic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazines.
Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazines. Substitution reactions can result in the replacement of halogen atoms with other functional groups, leading to a variety of derivatives.
Scientific Research Applications
N’-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N’-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of bromine and iodine atoms may contribute to its reactivity and potential biological activities. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4-Dichlorobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide
- N’-(2,6-Dichlorobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide
- N’-(4-Chlorobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide
Uniqueness
N’-(3-Bromobenzylidene)-3-(3,6-diiodo-9H-carbazol-9-YL)propanohydrazide is unique due to the presence of both bromine and iodine atoms in its structure
Properties
Molecular Formula |
C22H16BrI2N3O |
|---|---|
Molecular Weight |
672.1 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-3-(3,6-diiodocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C22H16BrI2N3O/c23-15-3-1-2-14(10-15)13-26-27-22(29)8-9-28-20-6-4-16(24)11-18(20)19-12-17(25)5-7-21(19)28/h1-7,10-13H,8-9H2,(H,27,29)/b26-13+ |
InChI Key |
MUCLJHSYZMLDSH-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


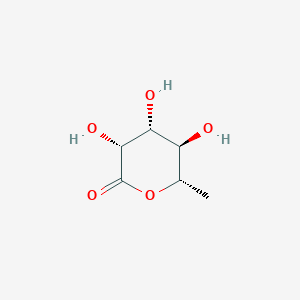


![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
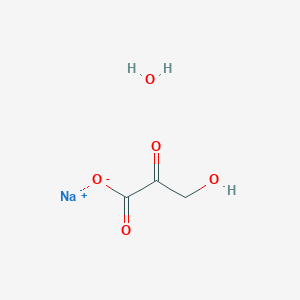
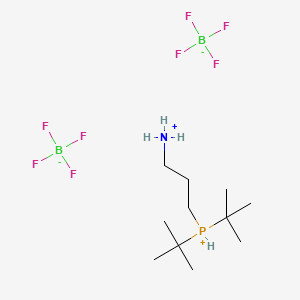
![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)
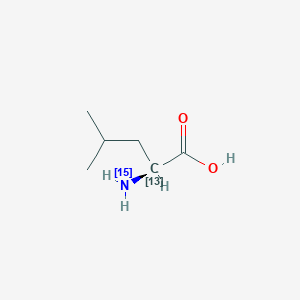
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)


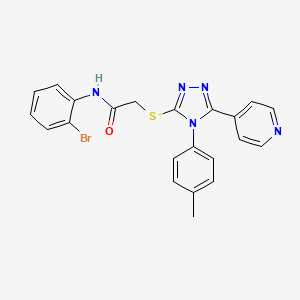
![Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B12056767.png)
